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Pyridomycin, hydrochloride - 1402-18-2

Pyridomycin, hydrochloride

Catalog Number: EVT-14268890
CAS Number: 1402-18-2
Molecular Formula: C27H33ClN4O8
Molecular Weight: 577.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pyridomycin is primarily sourced from the fermentation of actinobacterial strains. The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing a complex interplay between nonribosomal peptide synthetase and polyketide synthase pathways . This biosynthetic pathway allows for the natural production of pyridomycin in laboratory settings.

Classification

Pyridomycin belongs to a class of compounds known as antibiotics, specifically targeting bacterial cell wall synthesis. It is classified as a pyridine derivative due to its structural features, which include a pyridine ring integrated into its molecular framework.

Synthesis Analysis

Methods

The synthesis of pyridomycin involves both natural biosynthetic processes and synthetic methodologies. The natural production occurs via fermentation, while synthetic routes have been explored to enhance yield and modify structure for improved efficacy. The primary method involves a hybrid system of nonribosomal peptide synthetase and polyketide synthase, which generates the core structure through enzymatic reactions .

Technical Details

The biosynthesis begins with the loading module PyrA, which facilitates the assembly of the pyridomycin backbone. Subsequent steps involve various enzymatic reactions that modify the core structure, leading to the formation of functional groups critical for biological activity. Research continues into optimizing these pathways through genetic engineering to improve yield and create derivatives with enhanced properties .

Molecular Structure Analysis

Structure

The molecular formula of pyridomycin hydrochloride is C27H33ClN4O8C_{27}H_{33}ClN_{4}O_{8}, with a molecular weight of 577.0 g/mol. Its IUPAC name is:

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide;hydrochloride.

The compound features multiple functional groups including hydroxyls and carboxamides that contribute to its biological activity.

Data

The InChI Key for pyridomycin is GPMJXXKWHSIAOU-KARCIKCVSA-N, which provides a unique identifier for its chemical structure in databases.

Chemical Reactions Analysis

Reactions

Pyridomycin undergoes various chemical reactions including oxidation, reduction, and substitution. The enolic acid moiety within its structure plays a significant role in these reactions, influencing both its stability and reactivity.

Technical Details

Key reagents used in the reactions involving pyridomycin include ketoreductases and acyl carrier proteins. The conditions for these reactions often require specific enzymes and cofactors to facilitate modifications that enhance the compound's pharmacological properties .

Mechanism of Action

Pyridomycin exerts its antimicrobial effects by specifically inhibiting the InhA enoyl reductase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of mycolic acids, which are critical components of the bacterial cell wall. By binding competitively to the NADH-binding site on InhA, pyridomycin disrupts mycolic acid synthesis without affecting other pathways used by similar compounds like isoniazid .

Physical and Chemical Properties Analysis

Physical Properties

Pyridomycin hydrochloride appears as a white to off-white powder with hygroscopic properties. Its solubility varies depending on pH and solvent conditions.

Chemical Properties

The stability of pyridomycin under different pH conditions has been studied extensively. It demonstrates significant stability at neutral pH but may degrade under highly acidic or alkaline conditions. The compound's melting point and boiling point are yet to be standardized due to variations in purity and formulation during synthesis .

Applications

Pyridomycin holds significant promise in scientific research primarily due to its antimycobacterial properties. Its potential applications include:

  • Antitubercular Drug Development: Pyridomycin serves as a lead compound for developing new treatments against tuberculosis, particularly in cases resistant to standard therapies like isoniazid.
  • Biochemical Research: The study of pyridomycin's mechanism provides insights into bacterial resistance mechanisms and offers avenues for novel drug discovery.
  • Synthetic Biology: Research into modifying its biosynthetic pathways may lead to new derivatives with enhanced efficacy or reduced toxicity .
Introduction to Pyridomycin: Discovery and Historical Context

Isolation and Early Characterization of Pyridomycin-Producing Actinomycetes

Pyridomycin was first isolated in 1953 from the actinomycete Streptomyces pyridomyceticus NRRL B-2517 by Japanese researchers led by Maeda [1] [3]. Subsequent investigations identified Dactylosporangium fulvum* NRRL B-16292 as a more robust producer, yielding *20–40 mg/L of purified compound with >99% purity [1] [10]. Early antimicrobial screening revealed pyridomycin's exceptional specificity against mycobacteria, including *Mycobacterium tuberculosis (MIC = 0.31–0.63 µg/ml) and M. smegmatis (MIC = 0.62–1.25 µg/ml), while showing no activity against other Gram-positive or Gram-negative bacteria (MIC > 100 µg/ml) [1] [6]. This selective activity suggested a unique mechanism of action targeting mycobacterial-specific pathways. Purification involved solvent extraction and chromatographic techniques, with structural elucidation revealing a complex cyclodepsipeptide scaffold containing rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [2] [3].

Table 1: Key Pyridomycin-Producing Actinomycetes and Characteristics

StrainIsolation YearSignificancePyridomycin Yield
Streptomyces pyridomyceticus NRRL B-25171953Original producing organismLow/Inconsistent
Dactylosporangium fulvum NRRL B-162921986High-yielding strain for purification20-40 mg/L

Historical Significance in Anti-Tuberculosis Drug Discovery

The mid-20th century witnessed intense efforts to discover new anti-tubercular agents. Isoniazid (INH), discovered concurrently by three pharmaceutical companies in 1952, revolutionized TB treatment but faced rapid emergence of resistance [5] [7]. Pyridomycin emerged during this era but was initially overshadowed by isoniazid's success due to the latter's superior pharmaceutical properties and ease of synthesis [1] [10]. However, the escalating crisis of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) in the late 20th and early 21st centuries spurred renewed interest in pyridomycin. Critically, pyridomycin demonstrated potent bactericidal activity against clinical M. tuberculosis isolates harboring common katG mutations responsible for isoniazid resistance (conferring resistance by disrupting INH activation) [1] [4]. This activity profile positioned pyridomycin as a promising candidate for overcoming limitations of frontline TB drugs. Its rediscovery in 2012 through targeted mechanism-of-action studies highlighted its potential as "nature's isoniazid" – a natural product targeting the same essential pathway (mycolic acid synthesis) but through a distinct, resistance-overcoming mechanism [1] [10].

Emergence of Pyridomycin as a Natural Product with Unique Structural Features

Pyridomycin belongs to the cyclodepsipeptide class of natural products, characterized by a 12-membered ring core structure formed by both amide and ester bonds [2] [9]. Its structure comprises four distinct units arranged in the following order:

  • N-3-hydroxypicolinyl-L-threonine
  • 3-(3-pyridyl)-L-alanine
  • Propionic acid
  • 2-Hydroxy-3-methylpent-2-enoic acid (enolic acid moiety) [2] [3]

The enolic acid moiety derived from isoleucine is particularly unusual and serves as a critical pharmacophore. Its α,β-unsaturated enol ester structure is essential for potent inhibition of the target enzyme InhA [3] [9]. Biosynthesis involves a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line encoded by the pyr gene cluster (approximately 42.5 kb) [2] [3]. Key steps include:

  • Activation and loading of the starter unit, 3-hydroxypicolinic acid (3-HPA), by the dedicated adenylation enzyme PyrA onto the peptidyl carrier protein PyrU [2].
  • Incorporation of L-Threonine and 3-(3-pyridyl)-L-alanine by the bimodular NRPS PyrE.
  • Addition of propionate by the PKS module PyrF.
  • Incorporation of α-keto-β-methylvaleric acid (derived from isoleucine) by the NRPS PyrG, which contains an embedded ketoreductase (KR) domain. This KR domain reduces the α-keto group to an α-hydroxy group.
  • Trans-acting ketoreductase Pyr2: This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, is crucial for the final structural maturation. It catalyzes a ketoreduction step essential for generating the conjugated enol ester system within the enolic acid moiety after the linear chain is assembled but before release from the NRPS/PKS machinery [3]. Mutation of pyr2 leads to accumulation of pyridomycin B, an analogue lacking the enol double bond and featuring a saturated 3-methylvaleric acid group, confirming Pyr2's role in enol formation [3].
  • Cyclization and release by the thioesterase (TE) domain.

Table 2: Key Structural Components and Biosynthetic Features of Pyridomycin

Structural ComponentBiosynthetic OriginKey Enzymes/GenesUnique Feature/Function
N-3-hydroxypicolinyl-L-threonine3-Hydroxypicolinic acid + L-ThreoninePyrA, PyrU, PyrE Module 1Starter unit
3-(3-pyridyl)-L-alanineNon-proteinogenic amino acidPyrE Module 2Contributes to InhA binding
Propionic acidPropionatePyrF (PKS Module)Chain extender
2-Hydroxy-3-methylpent-2-enoic acidIsoleucine (via α-keto-β-methylvaleric acid)PyrG (NRPS with KR domain), Pyr2 (trans-KR)Essential pharmacophore; KR domain in NRPS and trans-KR (Pyr2) needed for enol formation
Macrocyclic ringCyclizationThioesterase (TE) DomainForms 12-membered depsipeptide

The absolute configuration of the chiral centers, particularly the C-10 hydroxyl group in the pyridyl alanine moiety, is critical for bioactivity [3]. Synthetic efforts and structure-activity relationship (SAR) studies demonstrated that modifications to the enolic acid moiety (e.g., saturation to dihydropyridomycin isomers) or alterations to stereochemistry significantly reduce antimycobacterial potency [3] [9]. This structural complexity and the dependence on specific biosynthetic machinery initially hampered large-scale production, driving interest in genetic engineering of the producing strains and total synthesis approaches to generate novel derivatives [2] [9]. The unique architecture of pyridomycin, particularly its simultaneous occupation of both the cofactor (NADH) and substrate binding pockets of InhA, underpins its ability to inhibit drug-resistant strains and validates its potential as a lead compound for future anti-TB drug development [1] [10].

Properties

CAS Number

1402-18-2

Product Name

Pyridomycin, hydrochloride

IUPAC Name

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide;hydrochloride

Molecular Formula

C27H33ClN4O8

Molecular Weight

577.0 g/mol

InChI

InChI=1S/C27H32N4O8.ClH/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23;/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35);1H/b23-14-;/t15-,16-,18+,20+,22+;/m1./s1

InChI Key

GPMJXXKWHSIAOU-KARCIKCVSA-N

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C.Cl

Isomeric SMILES

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C.Cl

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